molecular formula C7H3ClFNO4 B1167228 RESTRICTION ENDONUCLEASE NSI I CAS No. 122097-02-3

RESTRICTION ENDONUCLEASE NSI I

Cat. No.: B1167228
CAS No.: 122097-02-3
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Description

General Overview of Type II Restriction Endonucleases and their Role in Molecular Biology

Restriction endonucleases, also known as restriction enzymes, are a cornerstone of molecular biology, primarily due to their ability to cleave DNA at specific recognition sites. creative-enzymes.com These enzymes are naturally found in bacteria and archaea, where they serve as a defense mechanism against invading viruses by cutting foreign DNA. creative-enzymes.comsnapgene.com The discovery of these enzymes revolutionized genetic research, paving the way for advancements in recombinant DNA technology, gene cloning, and genomic analysis. creative-enzymes.com

Among the different types of restriction enzymes, Type II endonucleases are the most widely used in laboratory settings. neb.com They are favored for their precision, as they recognize specific, often palindromic, DNA sequences and cleave the DNA at a fixed position within or near that sequence. neb.comoup.com This predictable cleavage results in reproducible DNA fragments, a property that is invaluable for a multitude of molecular biology applications, including DNA mapping, gene sequencing, and the construction of recombinant DNA molecules. oup.combritannica.com The vast majority of commercially available restriction enzymes, over 90%, belong to the Type IIP subtype, which recognizes symmetric DNA sequences. neb.com

Historical Perspectives on the Discovery and Characterization of Restriction Enzymes

The story of restriction enzymes begins in the early 1950s and 1960s with the observation of "host-controlled variation," a phenomenon where bacteriophages (viruses that infect bacteria) that grew in one bacterial strain were restricted in their ability to grow in another. snapgene.comasmblog.org This led to the hypothesis that bacteria possessed a defense system capable of degrading foreign DNA. snapgene.com

A pivotal moment came in the early 1960s when Werner Arber's research demonstrated that this restriction was due to enzymatic cleavage of the viral DNA. asmblog.org This was followed by the groundbreaking work of Hamilton Smith and his team in 1970, who isolated and characterized the first Type II restriction enzyme, HindII, from the bacterium Haemophilus influenzae. creative-enzymes.comnih.gov They showed that HindII recognized and cut DNA at a specific sequence. asmblog.org Daniel Nathans then utilized these enzymes to create a cleavage map of a viral genome, demonstrating their practical utility in genetics. snapgene.com This collective work, which laid the foundation for modern molecular genetics, was recognized with the Nobel Prize in Physiology or Medicine in 1978, awarded to Arber, Nathans, and Smith. snapgene.com The subsequent years saw a surge in the discovery and characterization of numerous other restriction enzymes from various bacterial species. asmblog.org

Significance of Nsi I as a Specific Type II Restriction Endonuclease in Contemporary Molecular Research

Nsi I is a Type II restriction endonuclease that recognizes and cleaves the specific DNA sequence 5'-ATGCA↓T-3'. sigmaaldrich.comneb.com This enzyme is sourced from the bacterium Neisseria sicca. neb.com Its ability to generate fragments with 3'-cohesive (or "sticky") ends makes it particularly useful in molecular cloning applications. sigmaaldrich.com These sticky ends can be readily ligated with other DNA fragments that have compatible ends, such as those generated by the restriction enzyme Pst I. sigmaaldrich.com

The specificity of Nsi I's recognition sequence allows for precise manipulation of DNA, which is fundamental in various research applications. For instance, the presence of an Nsi I restriction site can be used to map genes, analyze DNA structure, and construct recombinant plasmids. Its utility is further demonstrated in techniques like restriction fragment length polymorphism (RFLP) analysis and in the creation of specific DNA libraries. The enzyme's characteristics are summarized in the table below.

Table 1: Properties of Restriction Endonuclease Nsi I

Property Description
Recognition Sequence 5'-ATGCA↓T-3' sigmaaldrich.comneb.com
Source Organism Neisseria sicca neb.com
Cleavage Type Generates 3'-cohesive (sticky) ends sigmaaldrich.com
Isoschizomers Ava III, Eco T22 I, Mph 1103 I, Ppu 10I sigmaaldrich.com
Inhibition Inhibited by 6-methyladenine (B55543) sigmaaldrich.com
Reaction Temperature 37°C sigmaaldrich.com
Heat Inactivation 65°C for 20 minutes neb.com

Nsi I continues to be a valuable tool in modern molecular biology. Its consistent and specific cutting pattern is leveraged in a variety of applications, from basic gene cloning to more complex genomic studies. google.comoup.com The availability of high-fidelity versions of Nsi I further enhances its utility by reducing off-target activity and improving reliability in sensitive experiments. neb.com

Properties

CAS No.

122097-02-3

Molecular Formula

C7H3ClFNO4

Synonyms

RESTRICTION ENDONUCLEASE NSI I

Origin of Product

United States

Biological Origin and Molecular Features of Restriction Endonuclease Nsi I

Source Organism: Neisseria sicca and its Restriction-Modification System

The exclusive biological source of the Nsi I enzyme is the bacterium Neisseria sicca. sigmaaldrich.com Specifically, the strain designated ATCC 29256 is cited as the organism from which the enzyme is derived. atcc.orgneb.comneb.com Neisseria sicca is a gram-negative bacterium that is commonly found as a commensal inhabitant of the human oropharynx. nih.gov

Like many other bacteria, Neisseria sicca possesses a defense mechanism known as a restriction-modification (R-M) system to protect itself from invading foreign DNA, such as that from bacteriophages. wikipedia.orgsigmaaldrich.com An R-M system is a two-part enzymatic defense line. sigmaaldrich.com

A Restriction Endonuclease: In this case, Nsi I, which acts as "molecular scissors" to recognize and cleave a specific, unmethylated DNA sequence (5'-ATGCA/T-3'). sigmaaldrich.comsigmaaldrich.com

A corresponding Methyltransferase (MTase): This enzyme recognizes the very same DNA sequence but modifies it by adding a methyl group to a specific base. sigmaaldrich.comthermofisher.com This methylation pattern acts as a signal, marking the host's own DNA as "self" and protecting it from being degraded by the Nsi I endonuclease. thermofisher.com

When foreign DNA enters the cell, it typically lacks the host's specific methylation pattern. Consequently, the Nsi I endonuclease is free to recognize and cleave the foreign DNA at its specific restriction sites, effectively neutralizing the threat. wikipedia.org This protective system is a fundamental aspect of bacterial genetics and evolution. While the specifics of the Nsi I system in N. sicca are not extensively detailed in the literature, studies on the closely related species Neisseria gonorrhoeae have characterized several R-M systems, which are typically encoded by separate genes for the endonuclease and the methyltransferase. nih.govnih.gov

Genomic Context and Genetic Determinants of Nsi I Expression

The expression of the Nsi I endonuclease is determined by the genetic information encoded within the genome of Neisseria sicca. The gene for Nsi I has been identified, cloned, and is now often expressed in a recombinant E. coli strain for commercial production. neb.comneb.com

In bacteria, the genes for the restriction endonuclease and its partner methyltransferase are typically located in close proximity on the chromosome, forming a distinct genetic unit or operon. This close linkage is crucial as it facilitates the co-regulation of both genes, ensuring that the protective methyltransferase is expressed alongside the potentially lethal endonuclease. While the precise genomic map location of the Nsi I R-M system in the N. sicca chromosome is not widely published, the model of a linked gene pair is well-established for Type II R-M systems. For instance, in Neisseria gonorrhoeae, the NgoII R-M system is encoded by two distinct but related genes, dcmB for the methyltransferase and dcrB for the restriction endonuclease. nih.gov

The primary genetic determinants for the expression of Nsi I are the promoter and the coding sequence of its gene. The promoter is a specific DNA sequence located upstream of the gene that serves as the binding site for RNA polymerase, the enzyme that initiates transcription. wikipedia.org The efficiency of this promoter is a key factor in determining the level of Nsi I expression.

Genetic ElementProbable Function in Nsi I System
Nsi I Endonuclease Gene Encodes the amino acid sequence for the Nsi I protein.
Nsi I Methyltransferase Gene Encodes the protective methylase enzyme that recognizes the same sequence.
Promoter Region(s) Controls the initiation of transcription for both the endonuclease and methyltransferase genes.
Coding Sequence (CDS) The specific nucleotide sequence that is translated into the protein.

Transcriptional and Translational Regulation of Nsi I Biosynthesis

The biosynthesis of Nsi I is a tightly controlled process involving both transcriptional and translational regulation to prevent accidental damage to the host cell's own DNA.

Transcriptional Regulation is the process that controls the conversion of the Nsi I gene from DNA into messenger RNA (mRNA). wikipedia.org The expression of the Nsi I endonuclease must be carefully coordinated with its protective methyltransferase. If the endonuclease is produced in significant quantities before the host DNA is fully methylated, it would lead to self-destruction, a phenomenon known as autorestriction. Therefore, bacterial R-M systems have evolved sophisticated regulatory circuits. Often, the transcription of both the endonuclease and methyltransferase genes is controlled by a common regulatory protein or is structured in a way that ensures the methyltransferase is synthesized first or more efficiently.

Translational Regulation governs the rate at which the Nsi I mRNA is used to synthesize the actual protein. mdpi.comnih.gov This provides another layer of control. Even if the gene is transcribed, factors such as mRNA stability and the efficiency of ribosome binding can modulate the final amount of active enzyme produced. In a study of the NgoII R-M system in Neisseria gonorrhoeae, researchers found that some strains transcribed the endonuclease gene at normal levels but failed to produce a functional enzyme. nih.gov This was due to a frameshift mutation that resulted in a truncated, non-functional protein, illustrating a form of post-transcriptional or translational control. nih.gov Such mechanisms ensure that only a complete, functional enzyme is produced under the right conditions.

Molecular Recognition and Catalytic Mechanism of Nsi I

Precise Identification of the Nsi I Recognition Sequence (5'-ATGCAT-3')

The functionality of the Nsi I enzyme is predicated on its ability to precisely identify a specific palindromic sequence of six nucleotides within a double-stranded DNA molecule. This recognition sequence is unequivocally identified as 5'-ATGCAT-3'. The enzyme scans the DNA molecule and binds specifically to this hexanucleotide sequence to initiate its catalytic activity. The specificity of this recognition is crucial for its reliable use in recombinant DNA technology, ensuring that cleavage occurs only at the intended sites. Nsi I is not sensitive to dam, dcm, or CpG methylation, meaning it will cleave its recognition site regardless of the methylation status of the adenine or cytosine bases within that site neb.com.

PropertyDescription
Enzyme Nsi I
Recognition Sequence 5'-ATGCAT-3'
Sequence Type Palindromic Hexanucleotide
Methylation Sensitivity Not sensitive to dam, dcm, or CpG methylation neb.com.

Characterization of Nsi I Cleavage Site and Resulting DNA Ends (3'-cohesive termini)

Upon recognition of its specific sequence, Nsi I cleaves the DNA backbone between the adenine (A) and the thymine (T) at the 5' end of the sequence. The cleavage occurs after the fifth base on both strands of the DNA. The specific cleavage pattern is as follows:

5'-ATGCA↓T-3' 3'-T↑ACGTA-5'

This staggered cleavage results in DNA fragments with 3'-cohesive termini, also known as "sticky ends" sigmaaldrich.com. These termini are characterized by a four-base overhang (TGCA) on the 3' end of each cleaved strand. The resulting fragments are complementary and can be readily ligated with other DNA fragments that have compatible ends, such as those generated by the restriction enzyme Pst I sigmaaldrich.com.

FeatureCharacteristic
Cleavage Site Between the Adenine and Thymine (ATGCA↓T)
Resulting Ends 3'-cohesive (sticky ends)
Overhang Sequence 3'-ACGT-5'
Compatible Ends Pst I, Asp HI sigmaaldrich.com

Detailed Enzymatic Hydrolysis Mechanism of the Phosphodiester Backbone

The cleavage of DNA by Nsi I, like other restriction endonucleases, involves the enzymatic hydrolysis of the phosphodiester backbone researchgate.netstudy.com. This reaction breaks the covalent bond that links the sugar and phosphate groups in the DNA backbone study.com. The process is a nucleophilic attack on the phosphorus atom of the phosphodiester linkage.

In this catalytic process, a water molecule serves as the nucleophile. The enzyme's active site facilitates this reaction by precisely positioning the water molecule and the target phosphodiester bond, and by creating an environment that lowers the activation energy of the reaction study.com. The hydrolysis results in the formation of a 3'-hydroxyl group on one side of the cleavage site and a 5'-phosphate group on the other researchgate.netnih.gov. Studies on other restriction enzymes have shown that this type of cleavage reaction proceeds with an inversion of stereochemical configuration at the phosphorus atom, which is indicative of a direct, single-step hydrolysis by water, rather than a two-step mechanism involving a covalent enzyme-DNA intermediate nih.gov. While the half-life of a phosphodiester bond in DNA under physiological conditions is estimated to be extremely long, enzymes like Nsi I dramatically accelerate this cleavage by a factor of up to 10^17 researchgate.netnih.gov.

Enzyme-Substrate Complex Formation and Dynamics in Nsi I Catalysis

The catalytic activity of Nsi I is initiated by the formation of a transient enzyme-substrate complex study.comsolubilityofthings.com. This is a critical step where the enzyme specifically binds to its DNA recognition sequence study.com. The formation of this complex is fundamental to the enzyme's specificity and catalytic efficiency solubilityofthings.com.

The process begins with the enzyme diffusing along the DNA molecule or through three-dimensional space until it encounters its specific 5'-ATGCAT-3' site. The interaction between the enzyme and its substrate is highly specific, often described by models such as the "induced fit" model, where the binding of the substrate induces a conformational change in the enzyme's active site to achieve optimal catalytic positioning study.com. This dynamic interaction ensures a high degree of complementarity solubilityofthings.com. Once the enzyme-substrate complex is formed, the catalytic machinery of the enzyme is properly aligned to perform the hydrolysis of the phosphodiester bonds. The dynamics of this complex, including the conformational changes in both the enzyme and the DNA, are essential for bringing the catalytic residues of the enzyme into the correct orientation to facilitate the chemical reaction nih.govnih.gov. After cleavage, the enzyme releases the DNA fragments, freeing it to bind to another recognition site.

Structural Biology and Architecture of Restriction Endonuclease Nsi I

Mapping of the Active Site and Identification of Key Catalytic Residues in Nsi I

Detailed mapping of an enzyme's active site and the identification of its key catalytic residues require experimental evidence, typically from a solved crystal structure in complex with a substrate analog, combined with site-directed mutagenesis studies. As no such studies have been published for Nsi I, the specific amino acid residues that constitute its active site and participate directly in the hydrolysis of the phosphodiester bond are not identified. It is likely that the active site contains a conserved PD...(D/E)xK motif, which is common to many Type II restriction enzymes and is responsible for coordinating essential magnesium ions for catalysis, but this has not been experimentally confirmed for Nsi I.

Domain Organization and Functional Motifs within the Nsi I Protein

The specific domain organization of the Nsi I protein has not been experimentally determined. Generally, Type II restriction enzymes possess a DNA-binding domain responsible for sequence recognition and a catalytic domain that carries out the cleavage. These functions may be housed within distinct structural domains or be more integrated. Without a structure, it is not possible to delineate the boundaries of these domains or to identify other potential functional motifs within the Nsi I polypeptide chain.

Structural Basis for Specific DNA Recognition by Nsi I

Nsi I recognizes the palindromic DNA sequence 5'-ATGCAT-3'. The structural basis for this specific recognition—involving a precise network of hydrogen bonds, van der Waals forces, and electrostatic interactions between amino acid side chains and the DNA bases and backbone—is unknown. Determining this requires a high-resolution structure of Nsi I in complex with its cognate DNA, which is not available.

Conformational Changes and DNA-Binding Induced Fit Models for Nsi I

Many restriction enzymes undergo significant conformational changes upon binding to their specific DNA target. This "induced fit" mechanism ensures high fidelity of recognition before cleavage occurs. Both the protein and the DNA can be distorted to achieve the optimal catalytic conformation. While it is highly probable that Nsi I also employs such a mechanism, the specific conformational changes in the enzyme and the DNA upon complex formation have not been studied.

Interaction Interfaces Between Nsi I and its DNA Substrate

The interface between a restriction enzyme and its DNA substrate is a complex surface defined by the specific contacts that mediate recognition and catalysis. The analysis of this interface, including the identification of interacting residues, the role of water molecules, and the nature of the chemical contacts, is entirely dependent on a solved co-crystal structure. For Nsi I, these details remain uncharacterized.

Enzymatic Kinetics and Thermodynamics of Nsi I Activity

Determination of Kinetic Parameters for Nsi I (e.g., K_M, V_max)

The catalytic efficiency and substrate affinity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (K_M) and the maximum reaction velocity (V_max). These parameters are derived from the Michaelis-Menten model, which describes the relationship between the substrate concentration and the initial reaction rate.

V_max represents the maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate (DNA). It is a measure of the enzyme's catalytic power.

K_M is the substrate concentration at which the reaction rate is half of V_max. It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower K_M indicates a higher affinity.

Table 1: Conceptual Kinetic Parameters for Nsi I This table illustrates the meaning of the kinetic parameters. Specific values for Nsi I require experimental determination.

ParameterSymbolDefinitionSignificance for Nsi I
Michaelis ConstantK_MSubstrate concentration at ½ V_max.Indicates the DNA concentration required for efficient binding and catalysis.
Maximum VelocityV_maxThe maximum rate of reaction at saturating substrate concentrations.Reflects the maximum DNA cleavage rate under optimal conditions.
Catalytic Constantk_catThe turnover number; the number of substrate molecules converted to product per enzyme molecule per unit time.Measures the catalytic efficiency of a single Nsi I enzyme molecule.
Specificity Constantk_cat/K_MA measure of the overall catalytic efficiency of the enzyme.Represents Nsi I's efficiency at low, non-saturating DNA concentrations.

Thermodynamic Analysis of Nsi I-DNA Binding and Catalysis (e.g., ΔG, ΔH, ΔS of activation)

The interaction of Nsi I with its specific DNA recognition sequence and the subsequent cleavage are governed by fundamental thermodynamic principles. The key thermodynamic parameters—Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS)—provide insight into the spontaneity and driving forces of these processes.

Gibbs Free Energy (ΔG): This value indicates the spontaneity of the binding and catalytic events. A negative ΔG signifies a spontaneous reaction.

Enthalpy (ΔH): This represents the change in heat content of the system during the reaction. It reflects the energy changes associated with the formation and breaking of bonds, such as hydrogen bonds and van der Waals interactions, between Nsi I and the DNA.

Entropy (ΔS): This is a measure of the change in disorder or randomness of the system. It can be influenced by factors such as the release of water molecules from the protein and DNA surfaces upon binding.

While specific thermodynamic data for the Nsi I-DNA interaction are not available in the reviewed literature, studies on other restriction enzymes show that DNA binding can be driven by favorable enthalpy changes (strong binding interactions) or favorable entropy changes (e.g., from the hydrophobic effect), or a combination of both plos.org. Biasing thermodynamics through factors like DNA looping may also play a role in facilitating the assembly of macromolecular complexes at the replication fork pnas.org.

Table 3: Significance of Thermodynamic Parameters in Nsi I Function This table explains the general role of thermodynamic parameters in the context of Nsi I activity.

ParameterSymbolDescriptionImplication for Nsi I-DNA Interaction
Gibbs Free Energy ChangeΔGThe overall energy change that determines the spontaneity of a reaction.A negative value indicates that Nsi I binds spontaneously to its recognition site.
Enthalpy ChangeΔHThe heat absorbed or released during the reaction, reflecting bond formation/breakage.A negative value suggests that binding is driven by the formation of favorable energetic contacts.
Entropy ChangeΔSThe change in the system's disorder.A positive value suggests that binding is driven by an increase in disorder, often from the release of ordered water molecules.

Effects of Temperature on Nsi I Activity and Stability

Temperature is a critical parameter that affects both the rate of the enzymatic reaction and the structural stability of the Nsi I enzyme. The relationship between temperature and activity typically results in a bell-shaped curve.

At lower temperatures, the enzyme exhibits reduced activity because molecules have less kinetic energy, leading to fewer effective collisions between the enzyme and its DNA substrate per unit of time. As the temperature rises, the reaction rate increases, consistent with the principles of chemical kinetics.

Nsi I demonstrates optimal activity at 37°C aliyuncs.com. This is the temperature at which the enzyme's catalytic function is at its peak.

Above this optimal temperature, the enzyme's activity begins to decline. The increased thermal energy starts to disrupt the weak non-covalent bonds that maintain the protein's specific three-dimensional structure. This leads to denaturation—a loss of structure and function. For Nsi I, heat inactivation can be achieved by incubation at 80°C for 20 minutes, indicating a loss of structural integrity at this temperature aliyuncs.com.

Table 4: Representative Temperature Profile for Nsi I Activity This table provides illustrative data on how temperature influences the relative activity of Nsi I, with its optimum at 37°C.

Temperature (°C)Relative Activity (%)Rationale
25~50-70%Reduced kinetic energy slows the reaction rate.
37100%Optimal temperature for maximum catalytic activity.
50~60-80%Activity decreases as thermal energy begins to destabilize the enzyme structure.
65~10-20%Significant loss of activity due to partial denaturation.
80<1%Enzyme is effectively denatured and inactivated.

Impact of pH and Ionic Strength on Nsi I Enzymatic Performance

The enzymatic performance of Nsi I is highly sensitive to the pH and ionic strength (salt concentration) of the reaction buffer. These factors influence the enzyme's conformation, the ionization state of key amino acid residues in the active site, and the nature of the interaction with the negatively charged DNA backbone.

pH: Each enzyme has an optimal pH range for activity. For Nsi I, as with many restriction enzymes, this is typically in the neutral to slightly alkaline range (pH 7.0-8.5). Deviations from the optimal pH can alter the charge of amino acid side chains involved in substrate binding and catalysis, leading to a rapid decrease in activity. Extreme pH values can cause irreversible denaturation of the enzyme.

Ionic Strength: The concentration of salts in the buffer is also crucial. A certain level of ionic strength is often required to maintain the enzyme's native conformation and to shield the negative charges of the DNA phosphate backbone, facilitating the enzyme's approach to the substrate. However, very high salt concentrations can interfere with the electrostatic interactions necessary for specific binding and may inhibit activity. Conversely, under non-optimal buffer conditions, such as low ionic strength, some restriction enzymes exhibit "star activity," where they cleave DNA at sequences similar, but not identical, to their canonical recognition site neb-online.deneb.comneb-online.de. Manufacturers typically provide an optimized buffer for each restriction enzyme to ensure maximum activity and fidelity promega.com.

Table 5: Conceptual Effects of pH and Ionic Strength on Nsi I Activity This table illustrates the general trends of how pH and ionic strength can affect the performance of Nsi I.

ConditionRelative Activity (%)Rationale
pH
6.0LowSuboptimal protonation state of active site residues.
7.5HighNear-optimal ionization state for catalysis and binding.
9.0LowSuboptimal protonation state of active site residues.
Ionic Strength
LowLow to ModerateInsufficient charge shielding; potential for star activity.
Optimal (e.g., 50-150 mM NaCl)100%Ideal balance for enzyme stability and DNA interaction.
HighLowInterference with electrostatic interactions required for binding.

Specificity, Fidelity, and Modulation of Nsi I

Analysis of NsiI Cleavage Fidelity under Varied Reaction Conditions

The fidelity of NsiI, its ability to cleave only at its specific recognition sequence, is highly dependent on the reaction conditions. Deviations from optimal conditions can lead to a decrease in fidelity and an increase in off-target cleavage. Key parameters influencing NsiI activity include ionic strength, pH, and the concentration of glycerol. wikipedia.org

Optimal digestion with NsiI is typically achieved in a buffer containing specific concentrations of Tris-HCl, NaCl, MgCl2, and a protein stabilizer like Bovine Serum Albumin (BSA) or Recombinant Albumin. neb.com The enzyme's activity can vary significantly in different buffers. For instance, NsiI exhibits different activity levels in various commercially available buffers, highlighting the importance of selecting the appropriate reaction environment for maintaining high fidelity. neb.com

To prevent alterations in cleavage specificity, it is crucial to avoid certain conditions. High glycerol concentrations (greater than 5% v/v), which can be introduced when using a large volume of enzyme solution in a small reaction volume, are a common cause of reduced fidelity. wikipedia.orgaliyuncs.com Similarly, pH levels that are too high or low, and low ionic strength can also compromise the enzyme's specificity. wikipedia.org Contaminants in the DNA preparation, such as phenol, chloroform, ethanol, and SDS, can also inhibit or alter the recognition specificity of NsiI. sigmaaldrich.com

Table 1: Impact of Reaction Conditions on NsiI Cleavage Fidelity

Reaction ConditionEffect on NsiI FidelityReference
High Glycerol Concentration (>5% v/v) Decreases fidelity, leading to star activity. wikipedia.orgaliyuncs.com
Low Ionic Strength Decreases fidelity. wikipedia.org
High pH (>8.0) Decreases fidelity. wikipedia.org
Presence of Organic Solvents (e.g., DMSO, ethanol) Can decrease fidelity. promega.com
Sub-optimal Buffer Composition Can lead to reduced activity and fidelity. neb.com
Presence of Contaminants (Phenol, Chloroform, SDS) Can inhibit or alter recognition specificity. sigmaaldrich.com

Investigation of "Star Activity" (Relaxed Specificity) in NsiI and its Reduction (e.g., NsiI-HF)

Under non-optimal reaction conditions, NsiI can exhibit "star activity," which is the cleavage of DNA at sequences that are similar but not identical to its canonical recognition site. wikipedia.orgtakarabio.com This relaxation of specificity can lead to unintended cleavage events, which is a significant concern in cloning and other molecular biology applications. Conditions that can induce star activity include high glycerol concentrations, high enzyme-to-DNA ratios, low ionic strength, and high pH. wikipedia.orgpromega.com

To address the issue of star activity, a high-fidelity version of NsiI, known as NsiI-HF (High-Fidelity), has been engineered. neb.comneb.com NsiI-HF has been modified to exhibit significantly reduced star activity, even under conditions that would cause the wild-type enzyme to cleave non-specifically. neb.comfishersci.com This engineered enzyme also shows robust activity in a single, optimized buffer (rCutSmart™ Buffer), which simplifies experimental setup and ensures high fidelity across a broader range of conditions. neb.comfishersci.com The development of NsiI-HF allows for greater flexibility in reaction setup, including longer incubation times, without the risk of off-target cleavage. neb.com

Table 2: Comparison of NsiI and NsiI-HF

FeatureNsiI (Wild-Type)NsiI-HF (High-Fidelity)Reference
Star Activity Prone to star activity under sub-optimal conditions.Dramatically reduced star activity. neb.comneb.com
Optimal Buffer Requires a specific buffer for optimal activity and fidelity.100% activity in rCutSmart™ Buffer. neb.comneb.com
Reaction Flexibility Less flexible; longer incubation times can lead to star activity.More flexible; can be used for rapid or overnight digestion without loss of fidelity. neb.com

Impact of DNA Methylation (e.g., Dam, Dcm, CpG) on NsiI Recognition and Cleavage

DNA methylation, the addition of a methyl group to DNA bases, can affect the ability of restriction enzymes to recognize and cleave their target sequences. The common types of DNA methylation in prokaryotes are Dam (at the N6 position of adenine in GATC sequences) and Dcm (at the C5 position of the internal cytosine in CCWGG sequences). In eukaryotes, CpG methylation (at the C5 position of cytosine in CG dinucleotides) is prevalent.

NsiI is not sensitive to Dam, Dcm, or CpG methylation. neb.comneb.com This means that the methylation status of its recognition sequence (ATGCAT) does not impact its cleavage activity. This property is advantageous as it allows NsiI to be used on DNA from various sources (prokaryotic or eukaryotic) without concern for inhibition by these common types of methylation. However, it is noted that NsiI can be inhibited by 6-methyladenine (B55543) when it is present within the recognition sequence. sigmaaldrich.com

Table 3: Effect of DNA Methylation on NsiI Activity

Type of MethylationEffect on NsiI CleavageReference
Dam (GATC) Not sensitive. neb.comneb.com
Dcm (CCWGG) Not sensitive. neb.com
CpG Not sensitive. neb.comneb.com
6-methyladenine (within recognition site) Inhibits cleavage. sigmaaldrich.com

Effects of DNA Topology (e.g., supercoiling, linear) on NsiI Activity

The topological state of DNA, whether it is supercoiled (as in plasmids) or linear, can influence the efficiency of restriction enzyme cleavage. Supercoiling can introduce torsional stress on the DNA, which may affect the accessibility of the recognition site to the enzyme. mdpi.com For some restriction enzymes, supercoiled DNA is cleaved more readily than linear DNA, while for others, the opposite is true. nih.gov

While specific studies detailing the precise effects of DNA topology on NsiI activity are not extensively documented in the provided search results, general principles of enzyme-DNA interactions suggest that the conformation of the substrate can play a role. The cleavage efficiency of NsiI can be influenced by the proximity of the recognition site to the end of a linear DNA fragment. Generally, at least six base pairs should flank the recognition site to ensure efficient cleavage. neb.com This suggests that the structural context of the recognition site, which is influenced by topology, is a factor in NsiI activity. Supercoiled DNA may require a higher concentration of the enzyme for complete digestion compared to linear DNA. promega.com

Mechanism of NsiI Inhibition by Specific Compounds or Proteins

The activity of NsiI can be inhibited by various compounds and potentially by specific DNA-binding proteins. As mentioned, the presence of 6-methyladenine within the recognition sequence can inhibit NsiI cleavage. sigmaaldrich.com Additionally, common laboratory reagents used in DNA purification can act as inhibitors if not completely removed. These include phenol, chloroform, ethanol, and detergents like SDS. sigmaaldrich.com High concentrations of salt and the presence of certain metal ions (e.g., Mn2+, Hg2+) can also inhibit or alter the specificity of restriction enzymes. sigmaaldrich.com

Inhibition can occur through different mechanisms. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), changing the enzyme's conformation and reducing its activity. nih.gov Uncompetitive inhibitors bind only to the enzyme-substrate complex. youtube.com While the specific class of inhibition for each compound with respect to NsiI is not detailed, the inhibitory effects of the aforementioned substances are well-established for restriction enzymes in general.

Furthermore, DNA-binding proteins that recognize or bind near the NsiI recognition site could sterically hinder the enzyme from accessing its target sequence, thereby inhibiting cleavage.

Evolutionary Biology and Ecological Role of Nsi I

Nsi I as a Component of the Bacterial Restriction-Modification System for Phage Defense

At its core, the Nsi I enzyme is a key player in a sophisticated defense mechanism known as the restriction-modification (R-M) system. This system acts as a primitive yet highly effective immune system for bacteria, protecting them from the constant threat of bacteriophage infection. The R-M system comprises two essential enzymatic activities: a restriction endonuclease (in this case, Nsi I) and a corresponding methyltransferase.

The process is elegantly simple. The methyltransferase recognizes a specific DNA sequence on the host bacterium's own genome and attaches a methyl group to it. This methylation acts as a chemical "self" signal. Nsi I, in turn, recognizes the exact same DNA sequence. However, it will only cleave, or "restrict," DNA that is unmethylated.

When a bacteriophage injects its genetic material into the bacterium, this foreign DNA typically lacks the specific methylation pattern of the host. Consequently, the Nsi I endonuclease identifies the unmethylated recognition sites on the phage DNA and swiftly degrades it, effectively neutralizing the viral threat. This targeted destruction of non-self DNA is a cornerstone of bacterial defense and is crucial for the survival of bacterial populations in phage-rich environments.

While direct experimental studies detailing the specific interactions between Nsi I and various bacteriophages are not extensively documented in publicly available research, its function is inferred from the well-established principles of R-M systems. The presence of the Nsi I gene in Neisseria sicca strongly indicates its active role in defending against phage predation.

Comparative Genomics and Phylogenetic Analysis of Nsi I Homologs

To understand the evolutionary history of Nsi I, scientists employ comparative genomics and phylogenetic analysis. These powerful tools allow for the examination of the genetic relatedness of Nsi I to other restriction enzymes, known as homologs, found in different bacterial species. By comparing the amino acid sequences of these enzymes, researchers can construct phylogenetic trees that illustrate their evolutionary relationships.

Comparative genomic studies of Neisseria species have revealed a high degree of genetic exchange and the presence of multiple R-M systems within a single strain. This dynamic genomic landscape suggests that the Nsi I gene may be part of a mobile genetic element, allowing it to be transferred between different bacterial lineages.

Isoschizomers of Nsi I Source Organism Recognition Sequence
Ava IIIAnabaena variabilisATGCAT
BspHIBacillus sphaericusTCATGA
PstIProvidencia stuartiiCTGCAG

This table showcases examples of isoschizomers of Nsi I. While they recognize the same or similar sequences, their evolutionary relationships would be determined by sequence homology.

Evolutionary Pressures Driving Nsi I Specificity and Diversity

The remarkable specificity of Nsi I, recognizing the precise sequence ATGCAT, is not a random occurrence but rather the product of intense and ongoing evolutionary pressures. The primary driver of this specificity is the co-evolutionary arms race between bacteria and bacteriophages.

Phages are under strong selective pressure to evade bacterial defense mechanisms. One common strategy is to mutate their own DNA to eliminate the recognition sites for the host's restriction enzymes. In response, bacteria must evolve new restriction enzyme specificities to counter these evolving phages. This constant back-and-forth results in a vast diversity of restriction enzyme recognition sequences observed in nature.

Another significant evolutionary pressure is the need to avoid "auto-restriction," where the endonuclease might cleave the host's own DNA. The tight coupling of the restriction enzyme with its cognate methyltransferase is crucial to prevent this. Any mutation in the recognition specificity of Nsi I must be accompanied by a corresponding change in the specificity of its partner methyltransferase to ensure the host's survival.

Furthermore, the acquisition of new R-M systems can provide a selective advantage to bacteria by allowing them to resist a broader range of phages. This drives the diversification of R-M systems within bacterial populations.

Gene Transfer and Dissemination of Restriction-Modification Systems Encoding Nsi I

The widespread distribution of R-M systems, including the one encoding Nsi I, across diverse bacterial lineages is largely attributed to horizontal gene transfer (HGT). HGT is the movement of genetic material between organisms other than by vertical transmission from parent to offspring. In bacteria, HGT can occur through several mechanisms, including transformation (the uptake of naked DNA from the environment), transduction (the transfer of DNA by bacteriophages), and conjugation (the transfer of DNA through direct cell-to-cell contact).

The genes for R-M systems are often located on mobile genetic elements such as plasmids, transposons, and integrative and conjugative elements (ICEs). These elements can move between different bacterial cells, carrying the R-M system with them. The fact that Neisseria species are naturally competent for transformation suggests that this could be a significant mechanism for the acquisition of new R-M systems, including the one that harbors Nsi I.

Advanced Methodologies for Studying Restriction Endonuclease Nsi I

Quantitative Enzymatic Assays for Nsi I Activity (e.g., Gel-based, Fluorescence-based)

Quantifying the enzymatic activity of Nsi I is fundamental to understanding its catalytic efficiency and specificity. This is typically achieved through various assay formats that monitor the cleavage of a specific DNA substrate over time.

Gel-Based Assays: The most traditional method for assaying restriction endonuclease activity is through agarose or polyacrylamide gel electrophoresis. nih.gov This method involves incubating the Nsi I enzyme with a known DNA substrate, such as a plasmid or a linearized DNA fragment containing one or more Nsi I recognition sites. The reaction is stopped at various time points, and the DNA fragments are separated by size via gel electrophoresis. The decrease in the amount of the full-length substrate and the corresponding increase in the specific cleavage products are visualized by staining with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and quantified using densitometry. While robust and straightforward, this method is generally low-throughput and provides discontinuous measurements.

Fluorescence-Based Assays: To overcome the limitations of gel-based assays, more sophisticated, high-throughput methods utilizing fluorescence have been developed. rsc.org These assays offer real-time monitoring of enzyme activity. A common strategy involves a synthetic oligonucleotide substrate dually labeled with a fluorophore and a quencher. In its intact, double-stranded form, the proximity of the quencher to the fluorophore results in fluorescence resonance energy transfer (FRET), leading to low fluorescence emission. Upon cleavage of the substrate by Nsi I, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzymatic activity. nih.gov Another approach uses intercalating dyes that exhibit enhanced fluorescence upon binding to double-stranded DNA; the cleavage of a DNA substrate into smaller fragments can sometimes be monitored by a change in fluorescence, although this is less direct. researchgate.net

Table 1: Comparison of Quantitative Assays for Nsi I Activity
Assay TypePrincipleAdvantagesDisadvantages
Gel-BasedSeparation of substrate and product DNA fragments by size on an agarose or polyacrylamide gel.Direct visualization of cleavage products; High specificity.Low-throughput; Discontinuous; Requires staining with potentially hazardous dyes.
Fluorescence-Based (FRET)Cleavage of a dually-labeled substrate separates a fluorophore and a quencher, leading to an increase in fluorescence. nih.govReal-time monitoring; High-throughput; High sensitivity.Requires synthesis of custom-labeled substrates; Potential for assay interference.

Biophysical Techniques for Nsi I-DNA Interaction Studies (e.g., SPR, ITC, EMSA)

Understanding the physical principles governing the binding of Nsi I to its specific DNA recognition sequence is crucial. Several biophysical techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Electrophoretic Mobility Shift Assay (EMSA): EMSA, or gel shift assay, is a widely used technique to study protein-DNA interactions in vitro. wikipedia.orgthermofisher.com It is based on the principle that a DNA-protein complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA fragment. licorbio.com By incubating purified Nsi I protein with a labeled DNA probe containing the 5'-ATGCAT-3' sequence, the formation of a stable complex can be detected as a band with retarded mobility. nih.gov This method can be used to determine binding affinity (Kd) through titration experiments and to analyze binding specificity through competition assays with unlabeled specific and non-specific DNA. nih.gov

Surface Plasmon Resonance (SPR): SPR is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.gov In a typical experiment to study Nsi I, a biotinylated DNA oligonucleotide containing the recognition sequence is immobilized on a streptavidin-coated sensor chip. nih.gov A solution containing the Nsi I enzyme is then flowed over the chip surface. The binding of the enzyme to the DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal. researchgate.net This allows for the direct measurement of association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated, providing a detailed kinetic profile of the interaction. youtube.com

Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat change associated with a binding event. nih.gov When Nsi I binds to its DNA substrate, heat is either released (exothermic) or absorbed (endothermic). In an ITC experiment, a solution of Nsi I is titrated into a solution containing the DNA substrate, and the minute heat changes are measured. springernature.com This method provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Ka), binding stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.gov This information offers deep insights into the driving forces behind the specific recognition of the 5'-ATGCAT-3' sequence. rsc.org

High-Resolution Structural Determination Methods Applied to Nsi I (e.g., X-ray Crystallography, Cryo-EM, NMR Spectroscopy)

Determining the three-dimensional structure of Nsi I is essential for a mechanistic understanding of its DNA recognition and catalytic functions.

X-ray Crystallography: This has been the primary method for determining the atomic-level structures of proteins and protein-DNA complexes. wikipedia.org The process involves crystallizing the purified Nsi I enzyme, both alone and in complex with a synthetic DNA duplex containing the 5'-ATGCAT-3' sequence. The crystal is then exposed to an intense beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density distribution, which is then interpreted to build an atomic model of the enzyme. nii.res.in A high-resolution structure would reveal the precise architecture of the active site, the key amino acid residues involved in DNA binding and catalysis, and the conformational changes that occur upon DNA binding.

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large protein complexes or proteins that are difficult to crystallize. Samples of Nsi I, or its complex with DNA, are rapidly frozen in a thin layer of vitreous ice and imaged with an electron microscope. Thousands of images of individual molecules are then computationally averaged to reconstruct a high-resolution 3D model.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a valuable tool for studying the structure and dynamics of proteins in solution, providing information that is complementary to the static pictures offered by crystallography and Cryo-EM. While challenging for larger proteins, NMR can be used to determine the structure of smaller domains of Nsi I or to probe the dynamic changes in the enzyme upon DNA binding.

Site-Directed Mutagenesis and Protein Engineering Approaches for Nsi I

Site-directed mutagenesis is a cornerstone of protein engineering, allowing for the specific alteration of amino acids to probe their functional roles. wikipedia.orgneb.com By systematically substituting residues within the putative DNA-binding domain or the catalytic center of Nsi I, researchers can identify which amino acids are critical for substrate recognition, binding affinity, and catalytic activity. nih.gov For example, mutating a conserved acidic residue (e.g., Asp or Glu) in the active site and observing a loss of catalytic activity would provide strong evidence for its role in the cleavage mechanism. These studies are crucial for building a detailed structure-function map of the enzyme.

Table 2: Hypothetical Site-Directed Mutagenesis Study of Nsi I
MutantHypothesized Role of Wild-Type ResiduePredicted Effect on FunctionMethod of Analysis
D91ACatalytic residue; coordination of Mg2+ cofactor.Loss of cleavage activity; DNA binding may be unaffected.Gel-based cleavage assay, EMSA.
K135ADNA backbone contact; electrostatic interaction.Reduced DNA binding affinity (increased Kd).SPR, ITC.
R150ASpecific hydrogen bonding with a base in the recognition sequence.Drastic reduction in binding affinity and specificity.EMSA, SPR.

Bioinformatics and Computational Modeling for Nsi I Sequence-Structure-Function Analysis

Bioinformatics tools are instrumental in analyzing the Nsi I amino acid sequence to predict its structure and function. By comparing the Nsi I sequence with the vast database of known restriction endonucleases, conserved domains and motifs associated with DNA binding (e.g., helix-turn-helix) and catalysis (e.g., PD-(D/E)XK motif) can be identified. Homology modeling can be used to generate a theoretical 3D structure of Nsi I based on the experimentally determined structures of related enzymes. This model can then guide the design of site-directed mutagenesis experiments. Molecular dynamics simulations can further be employed to model the dynamic behavior of Nsi I and its interaction with the DNA substrate, providing insights into the recognition process and the mechanism of DNA cleavage at a molecular level.

Recombinant Expression and Purification Strategies for Active Nsi I

Obtaining large quantities of pure, active Nsi I is a prerequisite for most biochemical and structural studies. This is typically achieved through recombinant expression in a host organism like Escherichia coli. The gene encoding Nsi I is cloned into an expression vector, often with an affinity tag (e.g., a polyhistidine-tag or GST-tag) to facilitate purification. The vector is then transformed into a suitable E. coli expression strain, and protein production is induced. After cell lysis, the tagged Nsi I protein is selectively captured using affinity chromatography. Subsequent purification steps, such as ion-exchange chromatography and size-exclusion chromatography, are often employed to remove remaining contaminants and ensure the homogeneity of the final enzyme preparation. The activity of the purified enzyme is verified at each stage using a functional assay. nih.gov

Table 3: General Scheme for Recombinant Nsi I Purification
StepPurposePrinciple
Cell LysisRelease of cellular contents, including recombinant Nsi I.Sonication or high-pressure homogenization.
Affinity Chromatography (e.g., Ni-NTA)Capture of His-tagged Nsi I from the crude lysate.Binding of the polyhistidine tag to immobilized nickel ions.
Ion-Exchange ChromatographySeparation based on net surface charge.Differential binding to a charged resin and elution with a salt gradient.
Size-Exclusion ChromatographyFinal polishing step; separation by size.Separation of proteins based on their hydrodynamic radius as they pass through a porous matrix.

Application of Miniaturized LC-MS in Nsi I-related Molecular Omics Studies

Miniaturized liquid chromatography coupled with mass spectrometry (LC-MS) is a high-sensitivity analytical technique with potential applications in studying Nsi I. acs.orgthermofisher.com While not a primary tool for studying the enzyme itself, it can be applied in related "omics" contexts. For instance, in a proteomics workflow, LC-MS could be used to identify host cell proteins that may interact with Nsi I during recombinant expression. More directly, nano-LC coupled to high-resolution mass spectrometry could be used to precisely identify and quantify the termini of DNA fragments generated by Nsi I cleavage from a complex genomic DNA sample, providing an ultra-sensitive method for mapping cleavage sites. nih.gov This approach offers significantly higher resolution and sensitivity compared to traditional gel-based methods, making it suitable for complex molecular diagnostics and genomics applications. nih.gov

Emerging Research Frontiers and Future Directions for Restriction Endonuclease Nsi I

Elucidating the Complete Regulatory Network Governing Nsi I Function in vivo

Understanding how the activity of a restriction endonuclease is controlled within its native biological context is crucial for a complete picture of its function. For Nsi I, the in vivo regulatory network remains largely uncharacterized. Future research in this area would aim to identify and characterize the cellular factors and mechanisms that govern Nsi I activity. This includes investigating transcriptional and translational control of the Nsi I gene, as well as post-translational modifications that may modulate its enzymatic function.

Factors known to influence the activity of restriction enzymes in vitro provide a starting point for in vivo investigations. These include temperature, pH, and ionic conditions. aatbio.com For instance, most restriction enzymes are maximally active at 37°C and a pH between 7.0 and 8.0. aatbio.com The presence of specific ions, such as Mg2+, is often essential for catalytic activity, while others like Na+ and K+ can also play a role. aatbio.com

Furthermore, the methylation status of the host DNA is a critical factor in the regulation of restriction-modification systems. aatbio.com Nsi I is known to be inhibited by 6-methyladenine (B55543). sigmaaldrich.com In vivo studies would need to explore how the interplay between the Nsi I restriction enzyme and its cognate methyltransferase dictates the protection of host DNA and the cleavage of foreign DNA.

Several compounds commonly used in DNA isolation have been shown to inhibit or alter the recognition specificity of many restriction enzymes, including phenol, chloroform, ethanol, SDS, and high concentrations of NaCl. sigmaaldrich.com While these are primarily in vitro concerns, they highlight the sensitivity of these enzymes to their chemical environment, suggesting that the intracellular milieu could harbor small molecules that modulate Nsi I activity.

Discovery and Engineering of Novel Nsi I Variants with Tailored Specificity or Activity

The ability to engineer enzymes with novel properties is a hallmark of modern biotechnology. For Nsi I, the discovery and engineering of variants with tailored specificity or enhanced activity represent a significant research frontier. This could involve creating versions of Nsi I that recognize a modified DNA sequence or exhibit altered cleavage properties.

One successful example of altering the specificity of a Type IIS restriction endonuclease, BtsI, involved mutating the BtsIB subunit, resulting in a new enzyme, BtsI-1, that recognizes a shorter sequence. plos.org Such approaches, which can include rational design based on structural information and directed evolution, could potentially be applied to Nsi I. The goal would be to generate a toolkit of Nsi I variants with a range of specificities, expanding their utility in molecular biology.

Methods for engineering RNA endonucleases with customized sequence specificities have also been developed, combining a cleavage domain with a sequence-specific binding domain. nih.gov While a different class of enzyme, this principle of modular design could inspire novel strategies for engineering restriction enzymes like Nsi I.

High-Throughput Screening for Modulators and Inhibitors of Nsi I

High-throughput screening (HTS) is a powerful method for discovering molecules that can modulate or inhibit the activity of an enzyme. ox.ac.ukyoutube.com To date, there have been no published HTS campaigns specifically targeting Nsi I. Such a study would involve screening large libraries of small molecules to identify compounds that either enhance or, more commonly, inhibit Nsi I's catalytic activity.

The development of a robust HTS assay is the first critical step. nih.govnih.gov This typically involves a reporter system that produces a measurable signal, such as fluorescence or luminescence, upon DNA cleavage by the enzyme. nih.gov Once an assay is established, it can be used to screen thousands of compounds rapidly. ox.ac.ukyoutube.com

Identified inhibitors could serve multiple purposes. They could be valuable as research tools to study the mechanism of Nsi I and other restriction enzymes. Furthermore, they could have potential applications in controlling Nsi I activity in various biotechnological processes. The development of inhibitor screening kits for various enzymes demonstrates the utility of this approach in drug discovery and enzyme characterization. biocompare.com

Advanced Computational Modeling and Simulation of Nsi I-DNA Interactions

Computational approaches are increasingly used to understand the intricate details of protein-DNA interactions at an atomic level. nih.gov For Nsi I, advanced computational modeling and molecular dynamics (MD) simulations could provide profound insights into its structure-function relationship. researchgate.netnih.gov

These simulations can model the dynamic process of Nsi I binding to its specific DNA recognition sequence, the subsequent conformational changes, and the catalytic mechanism of DNA cleavage. mdpi.comyoutube.com Such in silico studies can help to identify the key amino acid residues involved in DNA recognition and catalysis. This knowledge is invaluable for guiding rational protein engineering efforts to create Nsi I variants with altered properties.

Force fields, which are sets of parameters that describe the potential energy of a system of particles, are a crucial component of MD simulations. youtube.com By applying these computational methods, researchers can investigate the flexibility and conformational changes of the Nsi I-DNA complex over time. researchgate.net

Integration of Nsi I into Next-Generation Nucleic Acid Technologies

Restriction endonucleases are foundational tools in molecular biology, with wide-ranging applications in DNA cloning, fingerprinting, and molecular diagnostics. creative-enzymes.com The integration of Nsi I into next-generation nucleic acid technologies is an area ripe for exploration. While its use in traditional cloning is well-established, its potential in more advanced applications is yet to be fully realized.

Next-generation sequencing (NGS) library preparation, for example, often involves the fragmentation of DNA. While mechanical shearing is common, the use of restriction enzymes can offer more controlled and sequence-specific fragmentation. The unique 6-base pair recognition site of Nsi I could be advantageous in certain NGS workflows, such as reduced-representation sequencing.

In the realm of synthetic biology and gene editing, precise DNA assembly is paramount. The compatible ends generated by Nsi I could be leveraged in novel cloning and assembly methods. Furthermore, as our understanding of nucleic acid technologies expands to include therapeutic applications like gene therapy and RNA interference, the specific cutting properties of enzymes like Nsi I may find new and unforeseen roles. nih.govnih.govmdpi.com

Exploration of Nsi I in New Research Paradigms within Convergent Technologies (e.g., AI in Engineering Biology)

For Nsi I, AI could be employed to predict the effects of mutations on its structure and function, thereby accelerating the design of novel variants. nih.gov Generative AI models could even be used to design entirely new restriction enzymes with desired properties.

Furthermore, the study of convergent evolution in enzymes, where different proteins have independently evolved to catalyze the same reaction, provides insights into the fundamental principles of enzyme function. wikipedia.orgnih.govbiorxiv.org Understanding these principles can inform the engineering of enzymes like Nsi I. The integration of Nsi I into automated, high-throughput experimental workflows, guided by AI, represents a futuristic but plausible direction for research in engineering biology.

Q & A

Q. How does Nsi I’s restriction-modification system inform evolutionary studies of bacterial defense mechanisms?

  • Methodological Answer :
  • Compare Nsi I’s recognition site (ATGCAT) with homologous enzymes (e.g., Pst I, EcoR I) using phylogenetic analysis (e.g., MEGA software).
  • Investigate horizontal gene transfer patterns via genome mining in bacterial databases (e.g., NCBI Genome).
  • Correlate enzyme prevalence with host organism ecology (e.g., phage predation pressure) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.